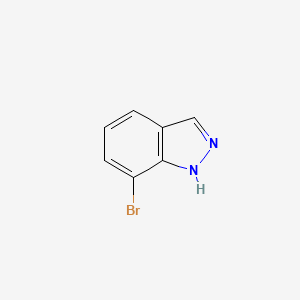

7-bromo-1H-indazole

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of medicinal and organic chemistry, forming the structural basis of a vast array of biologically active molecules and synthetic compounds. openmedicinalchemistryjournal.comnih.govnih.gov Their prevalence is highlighted by the fact that approximately 60% of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. rsc.orgijnrd.org This widespread use stems from their ability to engage in various biological interactions, such as hydrogen bonding with DNA and proteins, which is a key factor in the efficacy of many pharmaceuticals. nih.govrsc.orgmdpi.com

These compounds are integral to numerous natural products, including vitamins, alkaloids, and antibiotics, and are also found in a wide range of synthetic materials like agrochemicals, dyes, and polymers. openmedicinalchemistryjournal.comnih.govmdpi.com The versatility of nitrogen heterocycles allows for the creation of diverse molecular architectures with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govijnrd.orgmdpi.com Their role extends to being crucial intermediates in organic synthesis and as ligands in catalysis, underscoring their fundamental importance in modern chemical sciences. openmedicinalchemistryjournal.comfrontiersin.org

Overview of the Indazole Nucleus: 1H-Indazole and 2H-Indazole Tautomerism and Stability

The indazole nucleus, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govderpharmachemica.com It primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. nih.govderpharmachemica.com The position of the nitrogen-bound hydrogen atom distinguishes these two forms. In the solid state and in solution, N-unsubstituted indazoles are predominantly found as the 1H-tautomer. thieme-connect.de

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govderpharmachemica.comresearchgate.net This greater stability has been confirmed through both photophysical and thermochemical studies, which indicate, for example, that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by 3.2–3.6 kcal/mol. thieme-connect.de The electronic spectra of 1H-indazole and its 1-methyl derivative are nearly identical but differ significantly from the spectrum of 2-methyl-2H-indazole. thieme-connect.de While 1H-indazole is a weak base, 2-methyl-2H-indazole is considerably stronger. thieme-connect.de

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Stability | More stable | Less stable |

| Predominance | Predominant tautomer | Less common |

| Basicity | Weaker base | Stronger base |

Historical Context and Evolution of Indazole Chemistry in Academia

The study of indazole chemistry has a rich history, with early research focusing on the fundamental synthesis and reactivity of the indazole ring system. nih.gov Over the years, the field has evolved significantly, driven by the discovery of the diverse biological activities associated with indazole derivatives. nih.govnih.gov This has led to the development of numerous synthetic methodologies aimed at creating a wide array of substituted indazoles for pharmacological evaluation. nih.govresearchgate.net

Initially, research was largely academic, exploring the structural and electronic properties of the indazole nucleus. nih.gov However, as the therapeutic potential of indazole-containing compounds became more apparent, the focus shifted towards medicinal chemistry applications. nih.gov This has resulted in the synthesis of indazole derivatives with a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. nih.govderpharmachemica.com The continuous development of new synthetic strategies and the exploration of the structure-activity relationships of indazole derivatives remain active areas of research in academia. researchgate.netmdpi.com

Emergence of Halogenated Indazoles, with a Focus on Brominated Derivatives, in Research

Halogenated indazoles have emerged as crucial building blocks in organic synthesis and medicinal chemistry. nih.govrsc.org The introduction of a halogen atom onto the indazole core significantly alters the molecule's electronic properties and provides a reactive handle for further functionalization through various cross-coupling reactions. rsc.orgchim.it This has made halogenated indazoles valuable intermediates in the synthesis of complex pharmaceutical compounds and functional materials. nih.govrsc.org

Among the halogenated indazoles, brominated derivatives have garnered particular attention. nih.govrsc.org The carbon-bromine bond is sufficiently reactive to participate in a wide range of chemical transformations, yet the compounds are often stable enough to be isolated and handled. rsc.org This balance of reactivity and stability makes brominated indazoles versatile precursors for creating diverse libraries of compounds for drug discovery and other applications. nih.govrsc.org The development of efficient and regioselective bromination protocols for indazoles has been a significant focus of recent research, further enhancing the utility of these important synthetic intermediates. nih.govrsc.orgresearchgate.net The effectiveness of indazole derivatives can be enhanced by the presence of halogenated and electron-withdrawing substituents. researcher.life

Specific Importance of 7-Bromo-1H-Indazole as a Research Target

This compound has specifically emerged as a compound of interest for researchers. chemimpex.combiosynth.com Its structure, featuring a bromine atom at the 7-position of the 1H-indazole core, makes it a valuable intermediate for the synthesis of a variety of bioactive molecules. chemimpex.com This specific substitution pattern allows for targeted modifications to create novel compounds with potential therapeutic applications, including in the development of anti-cancer and anti-inflammatory drugs. chemimpex.comchemimpex.com

The utility of this compound extends to its use as a building block in the creation of agrochemicals and advanced materials. chemimpex.comchemimpex.com Its ability to participate in diverse chemical reactions, such as cross-coupling and substitution reactions, makes it a versatile tool for constructing complex molecular architectures. chemimpex.com For instance, 7-bromo-4-chloro-1H-indazol-3-amine, a derivative of this compound, is a key heterocyclic fragment in the synthesis of Lenacapavir, a potent inhibitor for the treatment of HIV-1 infections. mdpi.comchemrxiv.orgresearchgate.net The compound's stability and reactivity profile make it an attractive starting point for innovation in both academic and industrial research settings. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHHWCPTROQUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968630 | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-58-2 | |

| Record name | 7-Bromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Bromo 1h Indazole and Its Derivatives

Regioselective Bromination Approaches

The introduction of a bromine atom at the C7 position of the indazole ring with high selectivity is a key challenge. Both direct and indirect methods have been developed to achieve this transformation.

Direct C7 Bromination of 1H-Indazoles

Direct bromination of the 1H-indazole scaffold is a common strategy. The success of this approach hinges on controlling the regioselectivity to favor the C7 position over other possible sites of electrophilic attack, such as C3 and C5.

Various brominating agents and reaction conditions have been explored to achieve C7 selectivity. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose. rsc.org The choice of solvent and temperature plays a critical role in directing the bromination. For instance, the bromination of 4-substituted 1H-indazoles with NBS has been shown to be highly regioselective for the C7 position. rsc.orgrsc.orgnih.gov In some cases, using elemental bromine (Br₂) in a suitable solvent like acetic acid can also lead to the desired 7-bromo product, although it may sometimes result in a mixture of isomers. rsc.org

A study on the direct C7-bromination of 4-substituted 1H-indazoles demonstrated an efficient and regioselective process. rsc.orgnih.gov Another report detailed a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine where mild bromination conditions using NBS in sulfuric acid (H₂SO₄) were identified, affording the desired C7-brominated product in good yield. mdpi.com

Table 1: Reagents and Conditions for Direct C7 Bromination

| Starting Material | Brominating Agent | Solvent/Conditions | Product | Yield (%) | Reference |

| 4-Substituted 1H-Indazoles | NBS | DMF, 80°C | 7-Bromo-4-substituted-1H-indazoles | Moderate to Good | rsc.org |

| 2,6-Dichlorobenzonitrile | NBS/H₂SO₄ | Not specified | 3-Bromo-2,6-dichlorobenzonitrile (B3239784) | 76-81 | mdpi.com |

| 1H-Indazole-6-carboxylic acid | Bromine (Br₂) | Acetic Acid, 90-120°C | 5-Bromo-1H-indazole-6-carboxylic acid | 85-90 | |

| 2-Phenyl-2H-indazole | Br₂ | Not specified | 3-Bromo-2-phenyl-2H-indazole and a mixture of 3,5- and 3,7-dibromo-2H-indazoles | High yield for 3-bromo, low yield and poor selectivity for dibromo isomers | rsc.org |

Note: This table includes examples of bromination at various positions to illustrate the influence of reagents and substituents, with a focus on methods that can be adapted for C7 selectivity.

Substituents on the indazole ring significantly influence the regioselectivity and yield of bromination reactions. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The position of the substituent is also crucial in directing the incoming bromine atom.

For instance, in the bromination of 4-substituted 1H-indazoles, the substituent at the C4 position directs the bromination to the C7 position. rsc.orgrsc.orgnih.gov Research has shown that both electron-donating and electron-withdrawing groups on the N-phenyl ring of 2H-indazoles allow for mono-bromination in good yields. rsc.orgrsc.org However, steric hindrance from substituents, such as those at the meta-position of an N-phenyl ring, can lead to lower yields compared to para-substituents. rsc.orgrsc.org When substituents are on the indazole skeleton itself, electron-withdrawing groups like fluorine or chlorine are compatible with bromination conditions, leading to good yields, whereas an electron-donating methoxy (B1213986) group can result in incomplete conversion. rsc.orgrsc.org

Indirect Bromination through Precursor Modification

An alternative to direct bromination is the modification of a precursor molecule that already contains a handle for introducing bromine. One such method involves a halogen exchange route, where a 7-iodo-1H-indazole derivative is converted to the 7-bromo analogue. This approach can offer excellent regioselective control.

Another indirect strategy involves synthesizing the indazole ring from a starting material that is already brominated in the desired position. For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile, which undergoes regioselective bromination before the formation of the indazole ring. mdpi.comresearchgate.netchemrxiv.org

Cyclization Reactions for Indazole Ring Formation with Bromine Incorporation

This strategy involves constructing the indazole ring from acyclic precursors in a way that incorporates a bromine atom at the 7-position.

N-N Bond Forming Reactions

The formation of the N-N bond is a critical step in many indazole syntheses. rsc.org These reactions can be designed to produce 7-bromo-1H-indazole from appropriately substituted precursors.

One approach involves the intramolecular cyclization of a brominated phenyl derivative. For example, the synthesis of this compound can be achieved from (2-bromo-6-methylphenylazo)-t-butylsulfide. chemicalbook.com In this method, treatment with a strong base like potassium t-butoxide induces cyclization to form the indazole ring. chemicalbook.com

Another example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile and hydrazine (B178648). mdpi.comresearchgate.net This reaction proceeds through a regioselective cyclization where the hydrazine attacks the cyano group, leading to the formation of the 3-aminoindazole ring. researchgate.net

Table 2: Cyclization Reactions for this compound Synthesis

| Precursor | Reagents/Conditions | Product | Yield (%) | Reference |

| (2-Bromo-6-methylphenylazo)-t-butylsulfide | Potassium t-butoxide, DMSO | This compound | 96 | chemicalbook.com |

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine, 2-MeTHF | 7-Bromo-4-chloro-1H-indazol-3-amine | 50-56 | mdpi.com |

| 2-Alkyl-4-bromo-6-methylanilines | Diazotization, t-butylthiol, then base | 7-Bromo-1-alkyl-1H-indazoles | Not specified | ucsf.edu |

C-H Activation/Annulation Strategies

Transition-metal-catalyzed C-H activation has become a powerful tool for the construction of complex molecular architectures, offering a more atom- and step-economical alternative to traditional synthetic methods. nih.gov In the context of indazole synthesis, C-H activation/annulation strategies provide direct routes to the indazole core by forming key C-C or C-N bonds.

Rhodium catalysis has been effectively employed for the synthesis of indazoles through C-H activation and subsequent cyclization. These methods often utilize a directing group to achieve high regioselectivity in the C-H activation step. For instance, a novel approach to synthesizing functionalized 1H-indazoles involves the Rh(III)-catalyzed double C-H activation and cross-coupling of readily available aldehyde phenylhydrazones. nih.gov This scalable reaction proceeds in moderate to high yields and demonstrates good functional-group compatibility. nih.gov The proposed mechanism involves a cascade of C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.gov

Another rhodium(III)-catalyzed method facilitates a formal [4+1] annulation of azobenzenes with aldehydes to produce N-aryl-2H-indazoles. acs.org In this process, the azobenzene (B91143) not only directs the ortho-C-H activation but also acts as a nucleophile to trap the aldehyde addition product, which then undergoes cyclization and aromatization. acs.org The reaction is compatible with a broad range of aldehydes and azobenzenes. acs.org

Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, has been reported. nih.gov This reaction proceeds via an ortho-C-H activation of the arylindole, followed by insertion of the alkene or alkyne and subsequent cyclization. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Indazole Derivatives

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| [Cp*RhCl2]2/AgOTf, Cu(OAc)2 | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | Double C-H activation, scalable, good functional group tolerance. nih.gov |

| [Cp*RhCl2]2, AgOAc | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | Formal [4+1] annulation, broad substrate scope. acs.org |

Copper-catalyzed reactions represent a cost-effective and versatile alternative for the synthesis of indazoles. These protocols often involve the formation of a C-N bond through intramolecular cyclization. A notable example is the copper-catalyzed intramolecular Ullmann-type cyclization of hydrazones derived from o-halobenzaldehydes. This strategy has been successfully applied to the synthesis of fluorinated indazoles, overcoming safety and selectivity issues associated with previous routes. researchgate.net

Researchers have also developed a copper-catalyzed tandem reaction involving an Ullmann-type reaction followed by N-N bond formation to synthesize 1H-indazoles from 2-bromoaryl oxime acetates and various amines or sulfonamides. researchgate.net This method proceeds under mild conditions with good to excellent yields. researchgate.net Additionally, a copper-mediated bromoamination of N-alkyl indoles using oxime esters has been achieved, regioselectively producing 2-amino-3-bromo indole (B1671886) derivatives. acs.org

More recent advancements include the copper-catalyzed isomerization and cyclization of o-haloaryl N-sulfonylhydrazones, providing an efficient route to 1H-indazoles. mdpi.comresearchgate.net This approach is significant as it can start from a mixture of Z/E isomers of the hydrazone. researchgate.net

Table 2: Copper-Mediated Synthesis of Indazole Derivatives

| Catalyst/Mediator | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Copper | o-Halobenzaldehyde hydrazones | Substituted 1H-indazoles | Intramolecular Ullmann cyclization, improved safety profile. researchgate.netthieme-connect.com |

| Copper | 2-Bromoaryl oxime acetates, Amines/Sulfonamides | Substituted 1H-indazoles | Tandem Ullmann-type/N-N bond formation, mild conditions. researchgate.net |

| Copper(II) Acetate (B1210297) | o-Haloaryl N-sulfonylhydrazones | Substituted 1H-indazoles | Lower catalyst loading and temperature compared to other methods. mdpi.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign conditions. rasayanjournal.co.in The application of microwave irradiation to the synthesis of indazole derivatives has proven to be highly effective. rasayanjournal.co.in

A highly efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net This method involves the quantitative formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines, followed by a CuI/diamine-catalyzed intramolecular N-arylation, all under microwave heating. researchgate.net This protocol is rapid, with each step taking only 10 minutes at 160°C. researchgate.net

Microwave irradiation has also been utilized for the functionalization of the indazole ring itself through cross-coupling reactions, which are often more efficient than cyclization processes for creating diverse compound libraries. rasayanjournal.co.in Furthermore, 1H-indazoles can be prepared via direct C-H amination of N-acetyl hydrazones using MnO2 as a catalyst under microwave conditions. rasayanjournal.co.in

Cascade and One-Pot Sequential Strategies

Cascade and one-pot sequential reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple transformations into a single operation. An innovative one-pot approach for the synthesis of indazole-containing biheteroaryls involves a cascade Sonogashira coupling, intermolecular azaenyne cyclization, and an intermolecular Barton-Kellogg-type reaction. mdpi.com This strategy allows for the construction of two different five-membered heterocycles using an acetylene (B1199291) moiety as a one-carbon source. mdpi.com

Another example is a one-pot, two-step synthesis of 1-aryl-1H-indazoles that proceeds via an intermolecular condensation followed by a ligand-free, copper-catalyzed intramolecular Ullmann-type coupling reaction. researchgate.net This method is applicable to a wide range of substrates, affording the indazole products in good yields. researchgate.net

Synthesis of this compound as a Key Intermediate

The synthesis of specifically substituted indazoles, such as this compound and its derivatives, is of high importance due to their utility as building blocks for complex pharmaceutical agents.

The regioselectivity of the cyclization step is a key aspect of this synthesis, with the reaction of the brominated intermediate and hydrazine hydrate (B1144303) affording the desired 3-aminoindazole regioisomer. mdpi.com The mechanism of this regioselectivity, whether proceeding through an initial SNAr reaction or an attack on the cyano group, is influenced by the subtle electronic and steric differences between the two chlorine atoms on the benzene (B151609) ring. mdpi.com

Table 3: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

| Step | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| 1. Bromination | 2,6-dichlorobenzonitrile, NBS/H2SO4 | 3-bromo-2,6-dichlorobenzonitrile | 76-81% |

Utilization of Readily Available Starting Materials for Efficient Synthesis

The synthesis of this compound itself can also be achieved from 2-bromo-6-methylaniline. The process involves diazotization followed by treatment with tert-butyl thiol (tBuSH) and subsequent cyclization with potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). ucsf.edu Additionally, 5-bromo-indoles can be converted to the corresponding 5-bromo-1H-indazole-3-carboxaldehydes through nitrosation. rsc.orgrsc.org

Large-Scale Synthesis Considerations and Optimization

The ability to produce this compound derivatives on a large scale is crucial for their application in pharmaceutical development. A significant achievement in this area is the hundred-gram scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. chemrxiv.orgresearchgate.netnih.govmdpi.com This process is economically viable due to the use of inexpensive starting materials and the avoidance of costly column chromatography for purification. chemrxiv.orgresearchgate.netnih.govmdpi.com

Optimization of reaction conditions is key to improving yields and scalability. For instance, in the synthesis of 1H-indazole-3-carboxaldehydes from indoles, slow addition of the indole to the nitrosating mixture was found to be critical. rsc.orgrsc.org At 0°C, this optimized procedure significantly improved the yield of 5-bromo-1H-indazole-3-carboxaldehyde from 19% to 72%. rsc.orgrsc.org Further optimization, including a slower addition over two hours, led to a near-quantitative yield of 94%. rsc.org

Similarly, the synthesis of 7-iodo-1H-indazole from 6-nitro-o-toluidine has been optimized to provide gram quantities of the product, making it amenable to large-scale preparation. researchgate.net These optimized protocols highlight the importance of careful control over reaction parameters to achieve efficient and scalable syntheses.

Novel Synthetic Approaches and Mechanistic Studies

The development of novel synthetic methods and a deeper understanding of reaction mechanisms are driving innovation in the synthesis of indazole derivatives.

Aryne Trapping and [3+2] Cycloaddition Reactions

A powerful and direct method for constructing the indazole core is the [3+2] cycloaddition of arynes with diazo compounds. orgsyn.orgresearchgate.netorganic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. researchgate.netorganic-chemistry.org The reaction with diazo compounds proceeds under mild conditions to afford a wide range of substituted indazoles in good to excellent yields. researchgate.netorganic-chemistry.org

The nature of the diazo compound and the substituents on the aryne can influence the final product. For example, monosubstituted diazo compounds typically yield 1H-indazoles through the rearrangement of an initially formed 3H-indazole adduct. orgsyn.org In contrast, stabilized disubstituted diazomethane (B1218177) derivatives can provide 3,3-disubstituted 3H-indazoles. orgsyn.org

This methodology has been extended to the use of N-tosylhydrazones as precursors for diazo compounds, reacting with arynes to produce 3-substituted indazoles. organic-chemistry.org Furthermore, the [3+2] cycloaddition of arynes with sydnones offers an efficient route to 2H-indazoles with no contamination from the 1H-indazole isomer. thieme-connect.com This approach demonstrates broad substrate scope and good functional group tolerance. thieme-connect.com A novel synthesis of 1-substituted-1H-indazoles has also been described via a 1,3-dipolar cycloaddition of nitrile imines, generated in situ, with benzyne. acs.org

Computational Studies Guiding Synthetic Pathway Design

Computational chemistry is increasingly being used to guide the design of synthetic pathways and to understand the reactivity of indazole systems. For instance, computational studies were performed to estimate the reactivity of the 4-sulfonamido NH-indazole ring, which aided in the development of a regioselective C7-bromination method. nih.gov

Molecular docking and molecular dynamics (MD) simulations are also employed to evaluate the potential of indazole derivatives as therapeutic agents. These computational methods can predict the binding of indazole analogs to biological targets, such as the cyclooxygenase-2 (COX-2) enzyme, providing insights that can guide the synthesis of more potent anti-inflammatory agents. researchgate.net Furthermore, computational analysis of structural, vibrational, and electronic properties of indazole derivatives helps in understanding their chemical behavior and potential applications. researchgate.net

Reactivity and Chemical Transformations of 7 Bromo 1h Indazole

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis, and 7-bromo-1H-indazole is a valuable substrate for these transformations. The electron-rich nature of the indazole ring, combined with the reactivity of the carbon-bromine bond, allows for efficient coupling with a range of partners.

Heck Reactions of Brominated Indazoles

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is another powerful tool for the functionalization of brominated indazoles. beilstein-journals.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond between the brominated indazole and an alkene, leading to the synthesis of vinylindazoles. beilstein-journals.orgnih.gov While the Heck reaction is well-established for aryl iodides, the use of less reactive aryl bromides can be more challenging and may be complicated by side reactions such as dehalogenation. beilstein-journals.orgnih.gov

Recent advancements have led to the development of mechanochemical, solvent-free conditions for the Heck reaction of brominated indazoles. beilstein-journals.orgrsc.org High-speed ball milling has been employed to activate the reaction, offering a more sustainable alternative to traditional solvent-based methods. beilstein-journals.orgrsc.org These mechanochemical conditions have been successfully applied to the synthesis of various 3-vinylindazoles. beilstein-journals.org For instance, in the synthesis of Axitinib, a pharmaceutical agent, a key step involves a mechanochemical Heck coupling of a dibrominated indazole derivative. rsc.org The reaction was performed using a palladium acetate (B1210297) catalyst, triphenylphosphine (B44618) as a ligand, and triethylamine (B128534) as a base, with the addition of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide. rsc.org

In the Heck reaction of brominated indazoles, particularly under mechanochemical conditions, the addition of bromide salts, such as sodium bromide (NaBr) and tetrabutylammonium bromide (TBAB), plays a crucial role in achieving high chemoselectivity and yield. beilstein-journals.org Research has shown that these bromide additives have a dual function. beilstein-journals.org They act as a grinding auxiliary in the ball mill and, more importantly, they suppress the undesirable dehalogenation of the bromoindazole substrate. beilstein-journals.org The presence of bromide ions in the reaction mixture helps to stabilize the active Pd(0) catalyst and promotes the desired cross-coupling pathway over the competing dehalogenation pathway. beilstein-journals.org A catalytic amount of TBAB is often sufficient to achieve this effect. beilstein-journals.org This strategy has been successfully employed in the chemoselective Heck coupling of 3-bromoindazoles with a variety of olefins, resulting in good to excellent yields of the corresponding 3-vinylindazoles. beilstein-journals.org

Other Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are fundamental in modifying the this compound scaffold. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully applied to 7-bromo-4-substituted-1H-indazoles. nih.gov In these reactions, the bromo-indazole derivative is coupled with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.gov Studies have shown that these reactions can proceed in moderate to good yields, regardless of the electronic properties or steric hindrance of the substituents on the boronic acid partner. nih.gov For instance, the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid has been investigated under various conditions to optimize the formation of the desired C-7 arylated product. nih.gov

The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, facilitates the formation of carbon-nitrogen bonds. This reaction has been mentioned as a potential transformation for halogenated indazoles, allowing for the introduction of amino groups at the site of the bromine atom. vulcanchem.com

The Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, is also a relevant transformation for this compound derivatives, enabling the introduction of alkynyl moieties. vulcanchem.com

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 7-bromo-4-substituted-1H-indazoles, Aryl/heteroaryl boronic acids | PdCl2(PPh3)2, K2CO3/Cs2CO3, DMF | C7-arylated 4-substituted 1H-indazoles | nih.gov |

| Buchwald-Hartwig Amination | Halogenated indazoles, Amines | Palladium catalyst | N-arylated indazoles | vulcanchem.com |

| Sonogashira Coupling | 7-bromo-1H-indole-3-carbaldehyde | Metal catalyst | C-C coupled products | vulcanchem.com |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 7-position of the indazole ring serves as a site for nucleophilic substitution reactions. ambeed.comambeed.com This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. Examples of nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. vulcanchem.comambeed.comambeed.com These reactions lead to the formation of diverse substituted indazole derivatives, which are valuable intermediates in the synthesis of more complex molecules. ambeed.comambeed.com For instance, the substitution of the bromine atom with an amino group can lead to the formation of 7-amino-1H-indazole derivatives.

Functional Group Interconversions on the Indazole Ring System

The indazole ring system, once functionalized, can undergo various functional group interconversions. ambeed.comambeed.com For example, a nitro group on the indazole ring can be reduced to an amino group using reducing agents like hydrogen gas over a metal catalyst or stannous chloride. ambeed.comsmolecule.com Conversely, an amino group can be converted to other functionalities, such as an amide. ambeed.comambeed.com Similarly, an aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. vulcanchem.com These interconversions are crucial for the synthesis of specific target molecules with desired biological or material properties.

Electrophilic Aromatic Substitution on the Indazole Core

The electron-rich aromatic nature of the indazole ring makes it susceptible to electrophilic aromatic substitution (EAS) reactions. ambeed.comambeed.com Electrophiles, such as acyl chlorides or nitro compounds, can react with the indazole core to introduce substituents onto the ring. ambeed.comambeed.com The position of substitution is influenced by the existing substituents on the ring. For instance, the bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to be regioselective, leading to the formation of 7-bromo derivatives. nih.gov In some cases, over-bromination can occur, leading to di-substituted products. nih.gov

Metalation and Organometallic Chemistry of this compound

Metalation, particularly through metal-halogen exchange, is a key strategy for functionalizing the this compound scaffold. ambeed.com The bromine atom can be exchanged with a metal, such as lithium or magnesium, to generate an organometallic intermediate. ambeed.com This intermediate can then react with various electrophiles to introduce a wide range of substituents at the 7-position. Additionally, directed metalation using mixed magnesium-lithium TMP (2,2,4,4-tetramethylpiperidine) bases has been shown to be effective for the regioselective metalation of the indazole core at the C-7 position. rsc.org

Reactivity of the 1H-Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indazole ring is nucleophilic and can readily participate in various reactions, most notably alkylation and arylation. vulcanchem.com

N-alkylation of the 1H-indazole scaffold is a common strategy to introduce alkyl groups at the N1 position. vulcanchem.comnih.gov The reaction of this compound with alkyl halides in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) is a common method for N1-alkylation. nih.gov The choice of base and solvent can significantly influence the regioselectivity of the alkylation, with some conditions favoring N1 substitution over N2 substitution. nih.gov For instance, studies have shown that using NaH in THF can lead to high N1-regioselectivity for a variety of substituted indazoles. nih.gov However, steric effects from substituents at the 7-position can impact the reactivity. rsc.org

N-arylation, the introduction of an aryl group at the N1 position, can be achieved through copper-catalyzed reactions of o-chlorinated arylhydrazones, which cyclize to form N-aryl-1H-indazoles. beilstein-journals.org

| Reaction | Reagents | Conditions | Outcome | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Solvent (e.g., THF) | N1-alkylated indazole | nih.gov |

| N-Arylation | o-chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF | N-aryl-1H-indazoles | beilstein-journals.org |

Biological and Medicinal Chemistry Applications of 7 Bromo 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Structure-Activity Relationship (SAR) studies are therefore crucial in guiding the design of more potent and selective therapeutic agents.

The position of the bromine atom on the indazole ring significantly influences the molecule's biological profile. While various bromo-isomers of indazole have been studied, the C7 position offers distinct characteristics. For instance, in the context of indazole arylsulfonamides developed as CCR4 antagonists, substitution at the C7 position was found to be generally less tolerated than at other positions, with only small groups being permissible. acs.org This suggests that the steric bulk at the C7 position is a critical determinant of activity for this particular target.

In a study on mushroom tyrosinase inhibitors, 7-bromo-1H-indazole was shown to be a non-competitive inhibitor with a specific inhibitory constant, providing a basis for comparing its activity with other halogenated indazoles. researchgate.net The bromine atom at C7, being an electron-withdrawing group, can also influence the electronic distribution within the indazole ring system, which can in turn affect its binding to biological targets. Furthermore, the bromine atom provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for biological screening. rsc.org

The this compound scaffold serves as a versatile template for the introduction of additional functional groups, allowing for the fine-tuning of biological activity. The reactivity of the C7-bromo group is particularly useful in this regard. For example, a regioselective C7 bromination of 4-substituted 1H-indazoles has been developed, followed by Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C7 position. rsc.org This methodology has been instrumental in creating novel series of 7-aryl-4-amido-1H-indazole compounds with potential anticancer activities. rsc.org

In a specific example, for 7-bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester, the C7-bromo group is highlighted as enabling cross-coupling reactions for extensive SAR studies, while the methoxy (B1213986) group at the C6 position can enhance solubility or improve binding to the target protein. The nature of the substituent at the C4 position has also been shown to influence the reactivity at C7, indicating an electronic interplay across the indazole ring that can be exploited in drug design. rsc.org These studies underscore the importance of a multi-pronged functionalization approach to optimize the therapeutic potential of this compound derivatives.

The two tautomers can be distinguished by spectroscopic methods, such as 13C-NMR, where the chemical shifts of the carbon atoms, particularly C3, C3a, and C7a, are different for the 1H and 2H isomers. mdpi.comresearchgate.net The specific tautomeric form that binds to a biological target can dictate the compound's efficacy. For instance, the stabilization of one tautomer over the other, either through specific substitutions on the indazole ring or through interactions with the target protein, can be a key factor in achieving the desired biological effect. Therefore, understanding and controlling the tautomeric preference of this compound derivatives is a crucial aspect of their development as therapeutic agents.

Anticancer and Antiproliferative Activities

Derivatives of this compound have been investigated for their potential as anticancer agents, with studies focusing on their ability to inhibit the growth of various cancer cell lines and to modulate key signaling pathways involved in cancer progression.

While direct data on the antiproliferative activity of this compound derivatives against a wide range of cancer cell lines is still emerging, studies on closely related bromo-indazole isomers have shown significant promise. For example, a series of 6-bromo-1H-indazole derivatives were synthesized and evaluated for their anti-cancer activities, with some compounds displaying potent inhibition of the A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colorectal cancer), and 4T1 (murine breast cancer) cell lines. rsc.org

In one study, a 6-bromo-1H-indazole derivative, compound 2f , exhibited potent growth inhibitory activity against several cancer cell lines with the following IC50 values: researchgate.net

| Compound | A549 | HepG2 | MCF-7 | HCT116 | 4T1 |

| 2f | 1.15 µM | 0.89 µM | 0.23 µM | 0.31 µM | 0.28 µM |

Another study on indazole derivatives reported that compound 12 , a 3-(pyrrolopyridin-2-yl)indazole derivative, showed potent anti-proliferative effects against the HCT116 cell line with an IC50 value of 1.3 nM. csnpharm.com While not a 7-bromo derivative, this highlights the potential of the indazole scaffold in achieving high potency.

More directly related to the subject of this article, chalcone (B49325) derivatives of 1-(7-bromo-1H-indazol-1-yl)ethan-1-one have been synthesized, and their potential as anticancer agents has been suggested by molecular docking studies and favorable in silico ADMET predictions. indrashiluniversity.edu.in These computational findings provide a strong rationale for the further experimental evaluation of these this compound derivatives against various cancer cell lines.

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are central regulators of this process. The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis.

Studies on bromo-indazole derivatives have provided evidence for their ability to modulate these apoptotic pathways. For instance, a derivative of 6-bromo-1H-indazole was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. researchgate.net This effect was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

In another study, a novel indazole derivative was shown to induce apoptosis in HepG-2 cells by influencing the expression of these key apoptotic proteins. nih.gov The treatment with this compound led to an increase in the expression of Bax and cleaved caspase-3, and a decrease in the expression of Bcl-2. nih.gov Similarly, certain 1H-indazole derivatives have been found to inhibit the survival of HT-29 colon cancer cells by up-regulating the expression of Bax and down-regulating the expression of Bcl-2, leading to an increase in the Bax/Bcl-2 ratio and the level of active caspase-3. sci-hub.se

While these studies were not all conducted specifically on this compound derivatives, they provide a strong indication that the bromo-indazole scaffold is capable of inducing apoptosis in cancer cells through the modulation of the caspase and Bcl-2 pathways. Future studies will be needed to confirm these effects for this compound derivatives specifically.

Kinase Inhibitors

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The indazole core can serve as a scaffold for developing inhibitors that target the ATP-binding site of kinases.

Akt (Protein Kinase B): The serine/threonine kinase Akt is a central node in cell signaling pathways that govern cell growth and survival. ucsf.edu Indazole-based compounds have been identified as selective Akt inhibitors. ucsf.edu For instance, a 7-substituted derivative of the Abbott Labs Akt inhibitor A-443654, named PrINZ, was synthesized to selectively inhibit an engineered analog-sensitive Akt isoform. ucsf.edu This chemical genetics approach allows for the specific study of Akt's function. ucsf.edu Furthermore, 1H-indazole-4,7-diones have demonstrated the ability to inhibit both the activity and phosphorylation of Akt1. nih.gov

Tyrosine Threonine Kinase (TTK): While specific studies on this compound derivatives as TTK inhibitors are not prevalent in the provided results, the broader class of indazole derivatives is well-established as kinase inhibitors. rsc.org

Fibroblast Growth Factor Receptors (FGFRs): The general class of indazole derivatives has been investigated for its potential to inhibit a variety of kinases, and while not explicitly detailed for this compound and FGFRs, this remains a plausible area of investigation given the scaffold's versatility.

Histone Deacetylase 6 (HDAC6): Information specifically linking this compound derivatives to HDAC6 inhibition was not found in the provided search results.

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole derivatives are known to target multiple kinases, including those involved in angiogenesis. Pazopanib, a multi-kinase inhibitor containing an indazole moiety, is a notable example. rsc.org

Inhibition of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory lung diseases. nih.gov N-benzoylindazole derivatives, which can be synthesized from this compound precursors, have been identified as potent and competitive inhibitors of HNE. nih.gov Research has focused on optimizing these N-benzoylindazole scaffolds to enhance their potency, selectivity, and stability. nih.gov The introduction of a sulfamoyl group at the 7-position of the indazole ring has been explored in the synthesis of these inhibitors. nih.gov

Antimicrobial and Antifungal Properties

Indazole derivatives, including those derived from this compound, exhibit a broad spectrum of antimicrobial and antifungal activities. researchgate.netbanglajol.info The indazole scaffold is considered a valuable starting point for the development of new antimicrobial agents. researchgate.netbanglajol.info

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of bromo-1H-indazoles have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netbanglajol.info The proposed mechanism for their antibacterial action includes the disruption of bacterial cell membranes and the inhibition of essential bacterial enzymes involved in processes like cell wall synthesis and DNA replication. banglajol.inforesearchgate.net The bromine atom on the indazole ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with bacterial targets. banglajol.inforesearchgate.net

In one study, novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed moderate to good inhibition against the Gram-positive bacterium Bacillus subtilis. researchgate.net

Antifungal Activity Against Specific Fungal Strains

The antifungal potential of indazole derivatives has been investigated against various fungal pathogens.

Candida albicans: This opportunistic yeast is a common cause of fungal infections. nih.gov Several studies have reported the activity of indazole derivatives against C. albicans. For example, a series of 1,2,3-triazole derivatives of 6-bromo-1H-indazole was synthesized, and one compound was found to be active against Candida albicans. banglajol.inforesearchgate.net In another study, N-substituted carboxamides derived from indazoles showed activity against C. albicans. nih.gov Specifically, 3-phenyl-1H-indazole derivatives, particularly one with an N,N-diethylcarboxamide substituent, demonstrated significant activity against both miconazole-susceptible and resistant C. albicans strains. nih.gov

Rhizopus oryzae: This fungus is a causative agent of mucormycosis. semanticscholar.org Research has explored the efficacy of 1H-indazole derivatives as inhibitors of cytochrome P450 51 (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net Two lead compounds were synthesized and evaluated for their antifungal activity against Rhizopus oryzae, with one exhibiting superior efficacy. researchgate.net

Anti-inflammatory and Analgesic Applications

The this compound scaffold is a key component in the development of compounds with anti-inflammatory and analgesic properties. chemimpex.comchemimpex.com These derivatives often exert their effects through the inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain. google.cominnovareacademics.in Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects. innovareacademics.in Brominated indazole analogs have been investigated as selective COX-2 inhibitors. vulcanchem.com Molecular docking studies have shown that these compounds can bind effectively to the COX-2 enzyme. innovareacademics.in For instance, analogs like 7-bromo-1H-indazol-5-amine have been shown to inhibit COX-2, leading to a reduction in prostaglandin (B15479496) synthesis. vulcanchem.com A series of novel 2,3-di(het)arylated (aza)indazole derivatives were developed and showed high affinity and selectivity for the COX-2 enzyme. researchgate.net

Other Therapeutic Applications and Biological Targets

Derivatives of this compound are instrumental in the development of novel therapeutic agents targeting a range of diseases, from viral infections to complex conditions like cancer and neurodegenerative disorders. nih.govgoogle.com

The indazole nucleus is a recognized pharmacophore in the development of anti-HIV agents. nih.govresearchgate.net A prominent example highlighting the importance of the this compound structure is its role as a key intermediate in the synthesis of Lenacapavir. nih.gov Lenacapavir is a potent, first-in-class HIV-1 capsid inhibitor. researchgate.net The specific derivative, 7-bromo-4-chloro-1H-indazol-3-amine, is a crucial fragment used in the construction of this complex antiviral therapeutic. nih.govresearchgate.net The biological activity of such derivatives is directly linked to their ability to interfere with viral replication processes. researchgate.net The unique substitution pattern on the indazole ring is critical for its specific biological activity against HIV. researchgate.net

Table 1: this compound Derivatives in Anti-HIV Applications

| Compound Name | Application | Mechanism of Action |

|---|

Indazole derivatives are actively researched for their potential in treating neurological disorders, where they have shown neuroprotective effects. nih.govnih.gov Research has indicated that these compounds can act on various targets within the central nervous system. For instance, pyrimido[1,2-b]indazole derivatives, which can be synthesized from substituted 3-aminoindazoles including bromo-substituted variants, have demonstrated neuroprotective properties in a cell culture model of Parkinson's disease. Furthermore, a patent has described 5-bromo-3-(3-fluorophenyl)-7-methyl-1H-indazole as a compound relevant for the development of neuroprotective agents. The therapeutic potential of indazoles in this area is also linked to their ability to inhibit enzymes like monoamine oxidase (MAO). nih.gov

Table 2: this compound Derivatives as Neuroprotective Agents

| Compound/Derivative Class | Therapeutic Target/Model | Noted Effect/Potential Use |

|---|---|---|

| Pyrimido[1,2-b]indazoles | Parkinson's disease cell model | Neuroprotective activity |

The indazole scaffold is a feature of compounds investigated for cardiovascular applications, including antiarrhythmic and antihypertensive effects. chemrxiv.org Indazole derivatives are known to possess a wide range of pharmacological properties beneficial for cardiovascular health. For example, 6-bromo-1H-indazole has been noted as a significant cardiovascular agent. While specific this compound derivatives are less detailed in broad cardiovascular reviews, the general class of bromo-indazoles is recognized for its potential in this therapeutic area. The mechanisms for these effects can be diverse, with some indazole derivatives, such as YC-1, being developed for circulatory disorders due to their effects on platelet aggregation and vascular contraction.

Indazole derivatives have shown promise as agents against protozoal infections. Studies have demonstrated that certain substituted indazoles possess antileishmanial activity, highlighting their potential in combating parasitic diseases. For instance, research into 3-chloro-6-nitro-1H-indazole derivatives revealed their biological potency against several Leishmania species. The general class of indazoles is recognized for its antiprotozoal properties. The antimicrobial potential of bromo-indazole derivatives, such as 6-bromo-1H-indazole, has been demonstrated against various pathogens, suggesting a foundation for developing new treatments for infectious diseases.

Indazole derivatives have emerged as a significant class of estrogen receptor (ER) modulators, with applications in treating hormone-dependent diseases like breast cancer. nih.gov Specific 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov These compounds can induce the degradation of the estrogen receptor, offering a therapeutic strategy for cancers that have developed resistance to other treatments. For example, a series of 1H-indazole derivatives based on a triphenylalkene scaffold were developed, with optimized compounds showing potent ER-α degradation and robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov Additionally, fluoroalkylated indazole estrogens have been synthesized and evaluated for their selective binding to ERβ, which could be useful for PET imaging agents.

Table 3: Indazole Derivatives as Estrogen Receptor Modulators

| Derivative Class | Target | Key Findings |

|---|---|---|

| 1H-indazole derivatives (triphenylalkene scaffold) | Estrogen Receptor-α (ER-α) nih.gov | Act as selective estrogen receptor degraders (SERDs); active in tamoxifen-resistant models nih.gov |

| Fluoroalkylated indazole estrogens | Estrogen Receptor-β (ERβ) | Showed selective binding for ERβ over ERα |

The indazole scaffold has been identified as a promising starting point for the development of viral polymerase inhibitors. researchgate.net The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a key target for antiviral drug development. Research has shown that indazole derivatives can inhibit this enzyme. researchgate.net For instance, 6-acetyl-1H-indazole was found to inhibit the replication of the Dengue virus in cell culture, with speculation that its structural similarity to purines might allow it to act as a nucleotide inhibitor targeting the NS5 RNA polymerase. In another study focused on finding treatments for COVID-19, novel thiazolyl-indazole derivatives were evaluated for their ability to inhibit the SARS-CoV-2 main protease (MPro), an enzyme essential for viral replication. nih.govnih.gov Furthermore, a study on Hepatitis C virus (HCV) identified α,γ-diketo acids incorporating an indazole moiety as inhibitors of the NS5B polymerase. researchgate.net

Farnesoid X Receptor Antagonism

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a key regulator of bile acid, lipid, and glucose metabolism. nih.govnih.gov Its role in these pathways has made it a significant target for therapeutic intervention in diseases such as cholestatic liver diseases, nonalcoholic steatohepatitis (NASH), and metabolic syndrome. While much focus has been on developing FXR agonists, there is growing interest in FXR antagonists for conditions where FXR activation may be detrimental. nih.gov

Research into non-steroidal FXR antagonists has identified derivatives of the indazole scaffold as promising candidates. Although specific studies focusing solely on this compound as an FXR antagonist are not prevalent in the reviewed literature, the broader class of indazole derivatives has been explored for this activity. For instance, based on previously reported FXR antagonists with an indazole-based scaffold, novel non-steroidal FXR antagonists have been designed and evaluated. researchgate.net This suggests that the this compound core could serve as a valuable starting point for developing potent and selective FXR antagonists. The bromine atom at the 7-position offers a handle for synthetic modification, allowing for the exploration of structure-activity relationships to optimize antagonist potency and selectivity. chemimpex.com

Drug Discovery and Development with this compound Scaffolds

The this compound scaffold is a versatile and valuable component in modern drug discovery and development. chemimpex.comchemimpex.com Its unique structural and chemical properties make it a privileged scaffold in pharmaceutical design, a key building block in the synthesis of complex therapeutic agents, and a valuable fragment in drug design strategies.

Role as a Privileged Scaffold in Pharmaceutical Design

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The indazole nucleus, including its 7-bromo substituted variant, is widely recognized as such a scaffold in medicinal chemistry. pharmablock.comnih.gov This is attributed to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like proteins and enzymes. pharmablock.combiosynth.com

The this compound scaffold has been incorporated into a wide array of compounds targeting different biological pathways implicated in cancer, inflammation, and infectious diseases. chemimpex.comresearchgate.net The bromine atom at the 7-position not only influences the electronic properties of the indazole ring system but also provides a strategic point for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. nbinno.comresearchgate.net This versatility makes the this compound scaffold a highly attractive starting point for the design of novel therapeutic agents. chemimpex.comchemimpex.com

Use as a Building Block and Intermediate in Drug Synthesis

The utility of this compound as a building block and intermediate is a cornerstone of its importance in pharmaceutical research and development. chemimpex.comchemimpex.com Its stable and reactive nature makes it an ideal precursor for the synthesis of more complex molecules. chemimpex.com The bromine atom at the 7-position is particularly amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. nbinno.comresearchgate.net These reactions allow for the facile introduction of a wide range of substituents at this position, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. researchgate.net

Furthermore, the indazole ring itself can be functionalized at other positions, providing additional opportunities for molecular diversification. This synthetic tractability has led to the use of this compound and its derivatives as key intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. chemimpex.comchemimpex.com For example, 7-bromo-5-chloro-1H-indazole is noted as a versatile building block for diversity-oriented synthesis. vulcanchem.com

Development of Clinically Relevant Indazole-Based Therapeutic Agents (e.g., Lenacapavir, Axitinib, Niraparib, Pazopanib)

The indazole scaffold is a core structural feature of several clinically approved drugs, highlighting its significance in pharmaceutical development. While not all of these drugs are directly synthesized from this compound, their development underscores the therapeutic potential of the indazole moiety.

Lenacapavir , a potent, long-acting HIV-1 capsid inhibitor, incorporates a complex heterocyclic fragment that can be synthesized from a 7-bromo-4-chloro-1H-indazol-3-amine intermediate. sciencefeatured.comnih.govresearchgate.netmdpi.com An efficient synthesis of this key intermediate has been developed from the inexpensive starting material 2,6-dichlorobenzonitrile, involving a regioselective bromination and subsequent heterocycle formation with hydrazine (B178648). nih.govmdpi.com This development is crucial for the cost-effective and large-scale production of Lenacapavir. sciencefeatured.com

Axitinib , a kinase inhibitor used in the treatment of renal cell carcinoma, features an indazole core. google.comgoogle.commdpi.com Various synthetic routes to Axitinib have been developed, often starting from substituted indazoles like 6-iodo-1H-indazole or 6-nitro-1H-indazole. google.comgoogle.com These syntheses involve multiple steps, including the introduction of side chains at the 3 and 6 positions of the indazole ring. google.com

Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer, is another example of a successful indazole-containing drug. acs.orgalnoor.edu.iqacs.org The indazole scaffold is a key component of its chemical structure, contributing to its biological activity. alnoor.edu.iq

Pazopanib , a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma, also contains an indazole component. researchgate.netmdpi.comresearchgate.netrroij.comgoogle.com The synthesis of Pazopanib often involves the use of a key intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which can be prepared from 3-methyl-6-nitro-1H-indazole. researchgate.netmdpi.comresearchgate.netrroij.com

The successful development of these drugs validates the indazole scaffold as a critical pharmacophore in modern medicine.

Fragment-Based and Knowledge-Based Drug Design

Fragment-based drug discovery (FBDD) and knowledge-based design are powerful strategies in modern medicinal chemistry for the development of novel therapeutics. mdpi.comrsc.org The indazole scaffold, including this compound, is well-suited for these approaches. pharmablock.com

In fragment-based drug discovery , small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized into more potent lead compounds. rsc.org The indazole ring is considered a privileged fragment due to its ability to form key interactions with protein targets, particularly in the hinge region of kinases. pharmablock.com The this compound fragment, with its defined vector for chemical elaboration, can be a valuable tool in FBDD campaigns. researchgate.net

Knowledge-based drug design leverages existing information about ligand-receptor interactions and structure-activity relationships to design new molecules with improved properties. mdpi.comnih.gov Given the wealth of data on the biological activities of indazole derivatives and their binding modes to various targets, the this compound scaffold can be intelligently incorporated into new molecular designs to target specific enzymes or receptors. mdpi.comnih.gov For example, knowledge of the binding mode of existing indazole-based kinase inhibitors can guide the design of new derivatives with enhanced potency or selectivity. mdpi.com

Computational and Theoretical Studies of 7 Bromo 1h Indazole

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Analysis

Molecular docking and QSAR are powerful computational techniques used to explore the interaction between a ligand, such as a 7-bromo-1H-indazole derivative, and a biological target. longdom.orglongdom.org These methods are fundamental in medicinal chemistry for identifying potential drug candidates and optimizing their structures to enhance efficacy. longdom.orglongdom.org

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, as well as the strength of their interaction, often expressed as a binding affinity or docking score. smolecule.com For indazole derivatives, docking studies have been crucial in elucidating their potential as inhibitors of various enzymes. For instance, studies on bromo-indazole derivatives targeting the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation, have been performed. innovareacademics.inresearchgate.net

In one such study, various 1H-indazole analogs were docked into the active site of the COX-2 enzyme (PDB ID: 3NT1). The results showed that derivatives like (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone exhibited significant binding affinities, indicating a strong interaction with the enzyme's active site. innovareacademics.in These studies typically identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the carbonyl oxygen of a pyrazole (B372694) amide derivative containing a 7-bromo-5-chloro-1H-indazole moiety was found to form two hydrogen bonds with the amino acid residues TYR58 and TRP173 of a target enzyme. clockss.org

Table 1: Examples of Predicted Binding Affinities for Bromo-Indazole Derivatives

| Compound Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (6-bromo-1H-indazol-1-yl) (p-tolyl)methanone | COX-2 (3NT1) | -8.80 | Ala527, Gly526, Leu359, Tyr385 | innovareacademics.in |

| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone | COX-2 (3NT1) | -9.11 | Arg120, Tyr355, Ala527 | innovareacademics.in |

| N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (Fungus) | Not explicitly stated, but noted for high activity | TYR58, TRP173 | clockss.org |

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of indazole derivatives, QSAR models can identify the physicochemical properties and structural features that are critical for their function. longdom.orglongdom.org

For indazole derivatives studied as potential anticancer agents, 2D and 3D-QSAR models have been developed. These models have demonstrated robust predictive accuracy, with high correlation coefficients (r²) and cross-validation coefficients (q²). longdom.orglongdom.org Such studies have highlighted that specific substitutions significantly influence biological efficacy. For example, bromo substitutions were found to have diverse effects on both anticancer and antioxidant activities. longdom.org Furthermore, 3D-QSAR models have revealed that steric descriptors are crucial factors governing the anticancer activity of certain indazole derivatives, providing important structural insights for designing more potent compounds. longdom.orglongdom.org

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information on molecular geometries, reaction energies, and spectroscopic properties. For this compound, DFT calculations are instrumental in understanding its reactivity and the mechanisms of its chemical transformations. nih.govcore.ac.uk

DFT calculations have been successfully employed to rationalize the regioselectivity of reactions involving the indazole core. For instance, to understand the preferred site of bromination on 4-substituted indazoles, DFT calculations using the Fukui function were performed. nih.gov The results indicated that the C5 and C7 carbon atoms are the most susceptible to nucleophilic attack, which aligns with experimental observations of C7 bromination. nih.gov

Similarly, DFT has been used to elucidate the mechanisms of N-alkylation of bromo-indazole derivatives like methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.orgresearchgate.net These calculations can explain why certain reaction conditions favor the formation of N1-substituted products while others yield N2-substituted products. The analysis of partial charges on the nitrogen atoms and Fukui indices further supports the proposed reaction pathways, offering a detailed mechanistic picture at the electronic level. beilstein-journals.org

Table 2: Insights from DFT Studies on Bromo-Indazole Systems

| Study Focus | Computational Method/Theory | Key Findings | Reference |

|---|---|---|---|

| Regioselectivity of Bromination | Fukui Function Analysis | Predicted C7 as a preferential site for electrophilic attack, consistent with experimental outcomes. | nih.gov |

| Mechanism of N-alkylation | Transition State Energy Calculation | Suggested a chelation mechanism for N1-substitution in the presence of cesium and non-covalent interactions driving N2-product formation. | beilstein-journals.orgresearchgate.net |

| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Calculated N1 and N2 partial charges and Fukui indices to support observed regioselectivity in substitution reactions. | beilstein-journals.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly useful for assessing the stability of a ligand within the binding pocket of a protein and understanding the conformational changes that may occur upon binding.

For indazole-based compounds, MD simulations have been used to validate the stability of their complexes with target proteins. longdom.orglongdom.org In studies of indazole derivatives as potential Tyrosine Threonine Kinase (TTK) inhibitors, MD simulations confirmed the stability of the ligand within the enzyme's active site. longdom.orglongdom.org Similarly, MD simulations of bromo-indazole analogs targeting the COX-2 enzyme indicated that the lead compounds were relatively stable in the active site throughout the simulation period. innovareacademics.inresearchgate.net These simulations often involve analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the stability of the docked pose.

Table 3: Applications of Molecular Dynamics (MD) Simulations for Indazole Derivatives

| System Studied | Simulation Goal | Key Outcome/Analysis | Reference |

|---|---|---|---|

| Indazole derivatives as TTK inhibitors | Validate ligand stability | Confirmed stable binding of the ligand in the active site. | longdom.orglongdom.org |

| Bromo-indazole analogs targeting COX-2 | Assess complex stability | Showed the test compound was relatively stable in the enzyme's active site. Analysis of RMSD and binding free energy (MM-GBSA). | innovareacademics.inresearchgate.net |

| Imidazopyridine derivatives (replacing indazole core) targeting GSK-3β | Rationalize Structure-Activity Relationship (SAR) | Analyzed H-bond angles and dynamics to explain differences in potency compared to indazole core. | mdpi.com |

In Silico Approaches for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can become a viable drug, it must possess favorable ADMET properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

For various indazole derivatives, including those with bromo-substitutions, computational tools like SwissADME have been used to predict their ADMET profiles. longdom.orgpnrjournal.com These predictions often analyze the compound's adherence to guidelines like Lipinski's Rule of Five, which helps to assess "drug-likeness" and predict oral bioavailability. Studies on indazole-based compounds have often shown favorable predicted properties, such as good gastrointestinal (GI) absorption, low toxicity levels, and good synthetic accessibility. pnrjournal.com These in silico predictions provide a valuable preliminary assessment, guiding the selection of compounds for further experimental testing.

Table 4: Representative In Silico ADMET Predictions for Indazole Scaffolds

| Compound Class | Prediction Tool/Method | Predicted Property | Finding/Value | Reference |

|---|---|---|---|---|

| Indazole derivatives | SwissADME | Lipinski's Rule of Five | Generally compliant, indicating good oral bioavailability. | pnrjournal.com |

| Indazole derivatives | SwissADME | GI Absorption | Predicted to have high GI absorption. | pnrjournal.com |

| Indazole derivatives | SwissADME | Synthetic Accessibility | Good synthetic accessibility (<5), suggesting they are easy to synthesize. | pnrjournal.com |

| Thiadiazolo pyrimidine (B1678525) derivatives | Lipinski's Rule of Five | % Absorption | Good % absorption, ranging from 87.50%. | mdpi.com |

Analytical and Spectroscopic Characterization Methods for 7 Bromo 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 7-bromo-1H-indazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule. dergipark.org.tripb.pt

¹H-NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound derivatives, the ¹H-NMR spectrum reveals characteristic signals for the aromatic protons and any substituents present. vulcanchem.com

The chemical shifts (δ) of the protons on the indazole ring are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of other substituents. For instance, in N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, the proton at position 3 (H3) appears as a singlet around δ 8.35 ppm, while the protons on the benzene (B151609) ring (H5 and H6) show doublets, reflecting their coupling to each other. rsc.org The NH proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm. rsc.org

Quantitative ¹H-NMR (qNMR) can also be employed to assess the purity of these compounds by comparing the integral of a signal from the target analyte to that of a certified internal standard. acs.orgresearchgate.net This method offers a high degree of accuracy and does not require identical response factors, which is a limitation in chromatographic methods.

Table 1: Representative ¹H-NMR Spectral Data for this compound Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | DMSO-d₆ | 13.48 (s, 1H, NH), 10.67 (s, 1H, SO₂NH), 8.35 (s, 1H, H3), 7.67 (d, J = 8.3 Hz, 2H), 7.43 (d, J = 8.1 Hz, 1H), 7.31 (d, J = 8.0 Hz, 2H), 6.87 (d, J = 8.1 Hz, 1H), 2.29 (s, 3H, CH₃) |